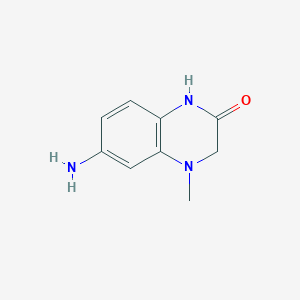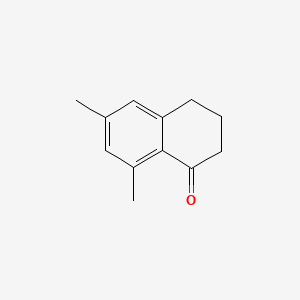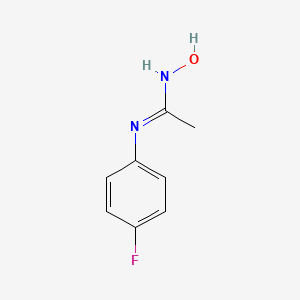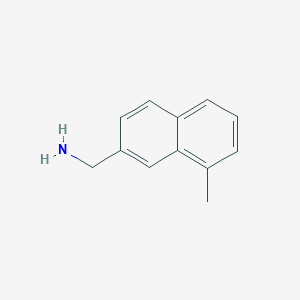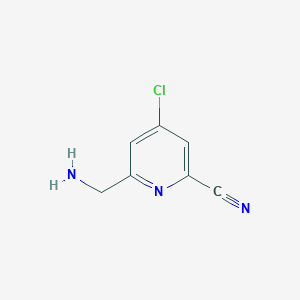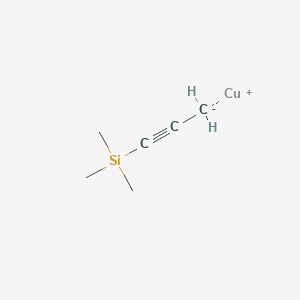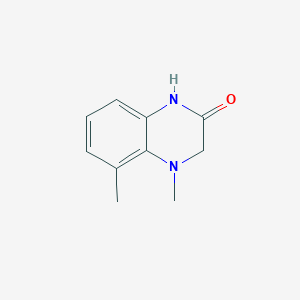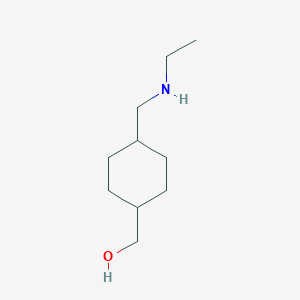
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol is a chemical compound with the molecular formula C10H21NO It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethylamino group and a hydroxymethyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction.
Reductive Amination: Cyclohexanone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group to the cyclohexane ring.
Hydroxymethylation: The resulting intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (trans-4-((Ethylamino)methyl)cyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexylamine derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Oxidation: (trans-4-((Ethylamino)methyl)cyclohexyl)carboxylic acid.
Reduction: (trans-4-(Cyclohexylamino)methyl)cyclohexane.
Substitution: Products depend on the nucleophile used, such as (trans-4-((Alkylamino)methyl)cyclohexyl)methanol.
Scientific Research Applications
(trans-4-((Ethylamino)methyl)cyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (trans-4-((Ethylamino)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
(trans-4-((Methylamino)methyl)cyclohexyl)methanol: Similar structure but with a methylamino group instead of an ethylamino group.
(trans-4-((Propylamino)methyl)cyclohexyl)methanol: Similar structure but with a propylamino group instead of an ethylamino group.
(trans-4-((Butylamino)methyl)cyclohexyl)methanol: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness: (trans-4-((Ethylamino)methyl)cyclohexyl)methanol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
[4-(ethylaminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-2-11-7-9-3-5-10(8-12)6-4-9/h9-12H,2-8H2,1H3 |
InChI Key |
HZIRUDQQYDDSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





